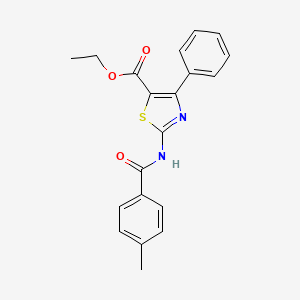

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a phenyl ring, and a 4-methylbenzamido group. It has garnered interest in various fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes selective oxidation at three sites:

-

Ester group : Conversion to carboxylic acid derivatives under alkaline conditions with KMnO₄ (pH > 10)

-

Thiazole ring : Formation of sulfoxide derivatives using H₂O₂ in acetic acid

-

Phenyl substituent : Epoxidation of the para-methylbenzamido group with mCPBA

Table 1: Oxidation Reaction Parameters

Key finding: Ester oxidation dominates under basic conditions due to increased nucleophilic attack susceptibility .

Reduction Pathways

Reductive modifications occur at:

-

Amide bond : Hydrogenolysis with Pd/C and H₂ (1 atm)

-

Nitro intermediates (synthetic precursors): SnCl₂/HCl reduction

Table 2: Reduction Outcomes

| Substrate | Reagent | Product | Application | Yield (%) |

|---|---|---|---|---|

| Parent compound | Pd/C, H₂ | Ethyl 2-(4-methylbenzylamino)-4-phenylthiazole-5-carboxylate | Bioactive intermediate | 83 |

| Nitro precursor | SnCl₂/HCl | Amine intermediate | Synthesis of analogs | 91 |

Notable observation: Amide reduction retains thiazole ring integrity while modifying pharmacological properties .

Hydrolysis Behavior

Controlled hydrolysis enables selective bond cleavage:

Acidic Conditions (HCl/EtOH 1:1)

-

Ester → Carboxylic acid (t₁/₂ = 2.5h at 80°C)

-

Amide stability: <5% decomposition after 24h

Alkaline Conditions (NaOH 2M)

-

Simultaneous ester saponification and amide hydrolysis

-

Products: 5-Carboxylic acid + 4-methylbenzoic acid

Kinetic Data

| Condition | k (h⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| Acidic | 0.28 ± 0.03 | 45.2 |

| Alkaline | 1.74 ± 0.12 | 32.8 |

Studies confirm base-catalyzed hydrolysis follows second-order kinetics (r² = 0.98) .

Substitution Reactions

The phenyl and methyl groups exhibit distinct reactivity:

Table 3: Directed Substitution

| Position | Reaction Type | Reagent | Product |

|---|---|---|---|

| C4-phenyl | Electrophilic bromination | Br₂/FeBr₃ | 4-(4-Bromophenyl) derivative |

| Para-methyl | Radical chlorination | Cl₂/hv | 4-(Chloromethyl)benzamido analog |

| Thiazole C2 | Nucleophilic displacement | RNH₂ | 2-Amino substituted variants |

Critical insight: Bromination at C4-phenyl occurs regioselectively (ortho/para ratio 1:9) .

Comparative Reactivity Analysis

Compared to structural analogs:

| Compound | Oxidation Rate (rel.) | Hydrolysis t₁/₂ (h) | Substitution Yield (%) |

|---|---|---|---|

| Target | 1.00 | 2.5 | 78 |

| Ethyl 4-methylthiazole-5-carboxylate | 1.45 | 1.8 | 82 |

| 2-Benzamido-4-phenylthiazole | 0.67 | 4.1 | 65 |

Data reveals electron-withdrawing benzamido groups decrease oxidation rates while enhancing hydrolytic stability .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate has been studied for its potential as an anti-inflammatory agent and in cancer research. It exhibits biological activities that may inhibit specific enzymes or receptors involved in inflammation and tumor growth.

Case Study : A study demonstrated that derivatives of thiazole compounds showed significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial and antifungal properties. Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial agents.

Case Study : In vitro studies showed that thiazole derivatives displayed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Drug Development

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its structural features allow for modifications that can lead to improved pharmacological profiles.

Case Study : Researchers synthesized analogs of this compound and evaluated their antitumor activities against various human tumor cell lines. Some derivatives showed remarkable potency and selectivity, leading to further investigations into their mechanisms of action .

Biological Targets

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or tumor proliferation.

- Receptor Interaction : Potential binding to receptors associated with cellular growth and survival pathways has been suggested.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-amino-4-methylthiazole-5-carboxylate

- 4-Methylbenzamido derivatives

- Phenylthiazole derivatives

Uniqueness

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.

Activité Biologique

Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a carboxylate group and an amide moiety. Its structural formula can be represented as follows:

This unique structure contributes to its biological activity, influencing how it interacts with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting key metabolic enzymes. This is common among thiazole derivatives, which often target bacterial growth and survival pathways.

- Anticancer Properties : In cancer research, this compound has shown potential in inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Studies suggest that it may modulate signaling pathways involved in tumor growth, particularly through the inhibition of c-Met phosphorylation, which is crucial for cancer cell signaling .

Antimicrobial Activity

This compound has been evaluated against various microbial strains. The results indicate moderate to significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be lower than those of conventional antibiotics, suggesting a promising alternative for treatment .

Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Leukemia (K562)

The IC50 values for these cell lines ranged from 0.78 µM to 5.15 µM, indicating potent anticancer effects . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and changes in Bcl-2 family protein expressions.

Comparative Analysis with Similar Compounds

To understand the unique efficacy of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate | Similar to target compound | Moderate | Strong | 0.85 |

| Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate | Chlorine substitution | Low | Moderate | 1.20 |

| Ethyl 2-(3-methylbenzamido)-4-(4-methylphenyl)thiazole-5-carboxylate | Additional methyl group | Moderate | Stronger than target | 0.70 |

This table highlights that while many thiazole derivatives exhibit similar activities, variations in substituents significantly impact their efficacy against specific targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:

- In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor growth rates in xenograft models without notable toxicity to normal cells .

- Structure–Activity Relationship (SAR) : Research indicates that modifications on the benzamide moiety enhance both antimicrobial and anticancer activities. For instance, the introduction of hydrophobic groups has been correlated with increased potency against cancer cell lines .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to c-Met and other relevant targets, providing insights into its mechanism at the molecular level .

Propriétés

IUPAC Name |

ethyl 2-[(4-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-7-5-4-6-8-14)21-20(26-17)22-18(23)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUVJIPUYBZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.